molecular formula C17H22N2O5S2 B2929210 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034239-13-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2929210
CAS RN: 2034239-13-7
M. Wt: 398.49
InChI Key: QIJASAMURYPCKU-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Spectral Study

The analytical and spectral studies of organic ligands containing furan rings, including derivatives similar to the specified compound, have been conducted to understand their synthesis, characterization, and chelating properties. These studies reveal that such compounds exhibit significant antibacterial activities against various human pathogenic bacteria, highlighting their potential in antimicrobial applications. The research demonstrates that the complexes formed by these ligands with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ possess distinct geometrical structures and exhibit varied inhibitory activities on bacterial growth, indicating their importance in developing new antibacterial agents (Patel, 2020).

Regiocontrolled Synthesis

The compound's related structural analogs have been explored for their role in the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation, demonstrating the compound's significance in organic synthesis and chemical transformations. Such studies shed light on the mechanisms involved in the transformation of thiophenyl-substituted furans, offering insights into synthetic strategies that could be applied to similar compounds for the development of novel organic materials (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Neuroinflammation Imaging

In the biomedical field, derivatives of the compound have been utilized in the development of PET imaging agents for microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application underscores the compound's relevance in neuroscientific research, particularly in studying neuroinflammation, brain injury, and repair mechanisms. Such compounds enable noninvasive imaging of reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuropsychiatric disorders and the development of therapeutic interventions (Horti et al., 2019).

Antiprotozoal Agents

Further extending its utility in the medical domain, related compounds have shown potent activity as antiprotozoal agents. The synthesis and evaluation of these compounds against protozoal infections highlight their potential in addressing diseases caused by Trypanosoma and Plasmodium species. The research into such derivatives emphasizes the compound's potential in contributing to novel antiprotozoal therapies, showcasing its versatility across various scientific research fields (Ismail et al., 2004).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-9-24-11-14)15-3-2-10-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJASAMURYPCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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